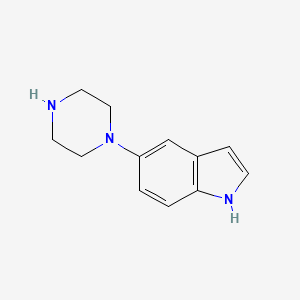

5-(piperazin-1-yl)-1H-indole

Overview

Description

5-(piperazin-1-yl)-1H-indole: is a heterocyclic compound that features both an indole and a piperazine moiety. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. The combination of these two structures in a single molecule imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperazin-1-yl)-1H-indole typically involves the introduction of the piperazine moiety onto the indole ring. One common method is the nucleophilic substitution reaction where a halogenated indole reacts with piperazine under basic conditions. For example, 5-bromo-1H-indole can be reacted with piperazine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(piperazin-1-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: The nitrogens in the piperazine ring can be reduced to form secondary amines.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are commonly used.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Secondary amines.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

5-(piperazin-1-yl)-1H-indole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a ligand in the study of receptor-ligand interactions, particularly in the context of serotonin and dopamine receptors.

Medicine: It is investigated for its potential therapeutic effects, including its role as an antagonist or agonist in various biological pathways.

Industry: It is used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 5-(piperazin-1-yl)-1H-indole depends on its specific application. In the context of receptor-ligand interactions, it may act as an agonist or antagonist by binding to specific receptors such as serotonin or dopamine receptors. This binding can modulate the activity of these receptors, leading to various physiological effects. The molecular targets and pathways involved include the serotonin receptor pathway and the dopamine receptor pathway .

Comparison with Similar Compounds

Similar Compounds

- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole

- 3-(piperazin-1-yl)-1,2-benzothiazole

- 4-(piperazin-1-yl)-quinoline

Uniqueness

5-(piperazin-1-yl)-1H-indole is unique due to the combination of the indole and piperazine moieties, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various receptors, making it a valuable tool in medicinal chemistry and pharmacology .

Biological Activity

5-(Piperazin-1-yl)-1H-indole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperazine ring attached to an indole moiety. The structural formula can be represented as follows:

This compound is recognized for its ability to interact with various biological targets, particularly in the central nervous system and for antimicrobial applications.

1. Dopamine Receptor Agonism

Research has highlighted the potential of this compound as a selective agonist for dopamine receptors, particularly the D3 subtype. A structure-activity relationship study demonstrated that derivatives of this compound exhibited high affinity for the D3 receptor, with some compounds achieving values as low as 4.17 nM, indicating potent binding capabilities .

Table 1: Affinities of Selected Derivatives for D3 and D2 Receptors

| Compound | (D2) | (D3) | D2/D3 Ratio |

|---|---|---|---|

| This compound | 269 nM | 4.17 nM | 64.5 |

| D-237 | 45 nM | 3.20 nM | 25.6 |

| (−)-40 | 1.84 nM | 583 nM | High |

These findings suggest that modifications to the indole or piperazine components can significantly enhance receptor selectivity and potency.

2. Antimicrobial Activity

This compound derivatives have also shown promising antimicrobial properties against various pathogens. For instance, studies indicate that certain analogues possess minimum inhibitory concentrations (MICs) comparable to established antibiotics like linezolid against Pseudomonas aeruginosa and Escherichia coli .

Table 2: Antimicrobial Efficacy of Selected Compounds

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | Pseudomonas aeruginosa | 2.5 |

| Compound B | E. coli | 5–10 |

| Linezolid | E. coli | 2–3 |

These results underline the potential of this compound class in combating resistant bacterial strains.

3. Neuroprotective Effects

In addition to its receptor activity, research has suggested neuroprotective effects associated with piperazine-indole derivatives. These compounds may mitigate neurodegeneration through antioxidant mechanisms, which are critical in conditions such as Parkinson's disease .

Case Study 1: Neurodegenerative Disease Models

In a study involving animal models of Parkinson's disease, derivatives of this compound were administered to evaluate their neuroprotective effects. Results indicated a significant reduction in neuroinflammation and improvement in motor function, correlating with receptor binding profiles .

Case Study 2: Antimicrobial Efficacy Testing

A series of synthesized piperazine-indole compounds were tested against biofilms formed by Staphylococcus aureus. The most active compound demonstrated an inhibition rate exceeding that of conventional antibiotics, showcasing its potential as a treatment for biofilm-associated infections .

Properties

IUPAC Name |

5-piperazin-1-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-12-10(3-4-14-12)9-11(1)15-7-5-13-6-8-15/h1-4,9,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZILCLREQQTZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623244 | |

| Record name | 5-(Piperazin-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184899-15-8 | |

| Record name | 5-(Piperazin-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.